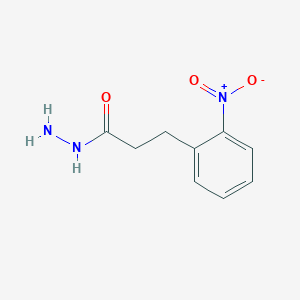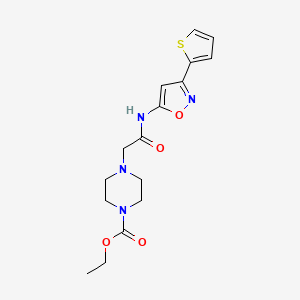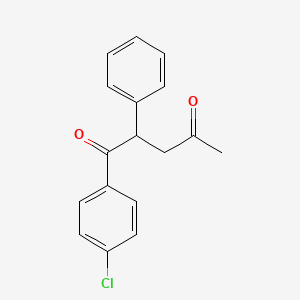
1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione is an organic compound that features a chlorophenyl group and a phenyl group attached to a pentane backbone with two ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base, followed by a series of steps including aldol condensation and subsequent oxidation . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-phenylethanone: Shares a similar structure but with a shorter carbon chain.
1-(4-Chlorophenyl)-2-(1H-triazol-1-yl)ethanol: Contains a triazole ring instead of the ketone functionalities.
Uniqueness: 1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione is unique due to its dual ketone functionalities and the presence of both chlorophenyl and phenyl groups. This combination of structural features imparts distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
40394-90-9 |
|---|---|
Formule moléculaire |
C17H15ClO2 |
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-phenylpentane-1,4-dione |
InChI |
InChI=1S/C17H15ClO2/c1-12(19)11-16(13-5-3-2-4-6-13)17(20)14-7-9-15(18)10-8-14/h2-10,16H,11H2,1H3 |
Clé InChI |
SXTVXQSMDHLVPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


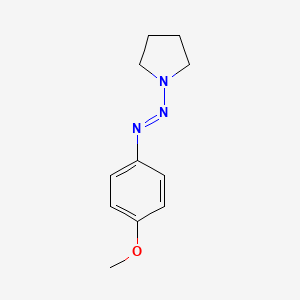
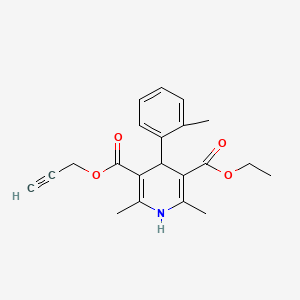

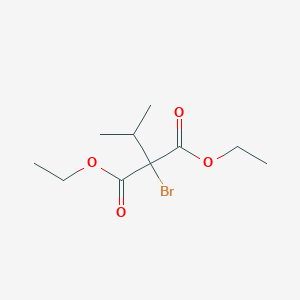
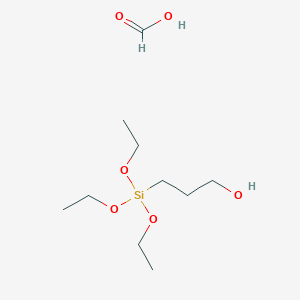

![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)

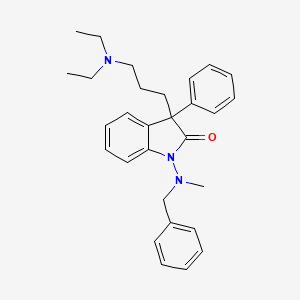
![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)
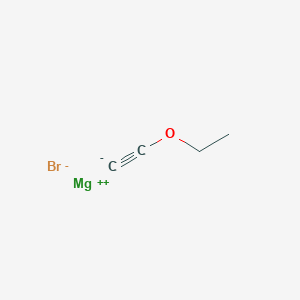
phosphanium chloride](/img/structure/B14673773.png)
